molecular formula C16H15F2N5O2S B2929180 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034306-10-8

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2929180
CAS No.: 2034306-10-8
M. Wt: 379.39
InChI Key: DUQREFGUMOXXHL-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted with a 4,4-difluorocyclohexyl group, linked via a methylene bridge to a benzo[c][1,2,5]thiadiazole-5-carboxamide moiety. The 4,4-difluorocyclohexyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the benzo[c][1,2,5]thiadiazole contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N5O2S/c17-16(18)5-3-9(4-6-16)14-20-13(25-21-14)8-19-15(24)10-1-2-11-12(7-10)23-26-22-11/h1-2,7,9H,3-6,8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQREFGUMOXXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC4=NSN=C4C=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps. The process begins with the preparation of the benzo[c][1,2,5]thiadiazole core, followed by the introduction of the oxadiazole ring and the difluorocyclohexyl group. The final step involves the formation of the carboxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a critical role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Mechanism of Action

The mechanism of action of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to particular enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis on the 1,2,4-Oxadiazole Core

Compound Name Substituent on Oxadiazole Key Features Reference
Target Compound 4,4-Difluorocyclohexyl Fluorine atoms enhance metabolic stability; cyclohexyl adds rigidity
6-Cyclohexyl-N-hydroxy-3-(3-(((methylsulfonyl)amino)methyl)-1,2,4-oxadiazol-5-yl)hexanamide Cyclohexyl (non-fluorinated) Lacks fluorine, reducing electronegativity and potential binding affinity
Compound 72 (from ) 4,4-Difluorocyclohexyl Similar fluorinated group but linked to benzoimidazole, not thiadiazole

Key Insight: The 4,4-difluorocyclohexyl group in the target compound likely improves pharmacokinetic properties over non-fluorinated analogs, as seen in antimalarial analogs like Compound 72 .

Heterocyclic Moieties in Carboxamide Derivatives

Compound Name Heterocycle Molecular Weight (g/mol) Notable Properties Reference
Target Compound Benzo[c][1,2,5]thiadiazole ~406.1 Sulfur and nitrogen atoms enable polar interactions
N-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide () Thiophene-pyrazine 353.4 Lower MW; thiophene increases lipophilicity
1226449-27-9 () Benzo[d]thiazole Not reported Thiazole vs. thiadiazole alters electronic properties

Pharmacological and Physicochemical Implications

  • Lipophilicity: The 4,4-difluorocyclohexyl group increases logP compared to non-fluorinated cyclohexyl or aryl substituents, improving membrane permeability .
  • Metabolic Stability: Fluorine atoms reduce oxidative metabolism, extending half-life compared to compounds like 6-cyclohexyl-N-hydroxy-3-(3-(((methylsulfonyl)amino)methyl)-1,2,4-oxadiazol-5-yl)hexanamide .
  • Molecular Recognition : The benzo[c][1,2,5]thiadiazole moiety’s planar structure facilitates interactions with aromatic residues in enzyme active sites, a feature absent in thiophene or pyridine analogs .

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Oxadiazole Ring : A five-membered heterocyclic structure that enhances the compound's reactivity and biological properties.
  • Thiadiazole Moiety : Known for its diverse biological activities, this moiety contributes to the overall pharmacological profile of the compound.
  • Difluorocyclohexyl Group : This group increases lipophilicity, potentially enhancing membrane permeability and biological activity.

Molecular Characteristics

PropertyValue
Molecular FormulaC18H19F2N5O3S
Molecular Weight423.44 g/mol
PurityTypically ≥ 95%
SolubilitySoluble in organic solvents

Antimicrobial Activity

Preliminary studies indicate that compounds containing oxadiazole and thiadiazole moieties exhibit various biological activities, including antimicrobial , anti-inflammatory , and anticancer properties. Specifically, derivatives of oxadiazoles have shown promising results against a range of pathogens:

  • Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, oxadiazole derivatives have been reported to inhibit Staphylococcus aureus and Escherichia coli with varying minimum inhibitory concentrations (MICs) .

Anticancer Activity

Research has indicated that the compound may possess anticancer properties. The mechanisms proposed include:

  • Cell Cycle Arrest : Some derivatives have been shown to induce apoptosis in cancer cells by arresting the cell cycle at specific phases.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation pathways.

In vitro studies have reported IC50 values for related compounds in the low micromolar range against various cancer cell lines .

Anti-inflammatory Effects

The presence of the oxadiazole ring is associated with anti-inflammatory activity. Compounds with similar structures have been studied for their ability to modulate inflammatory responses, potentially making them candidates for treating conditions like ischemic stroke .

Case Studies and Research Findings

Several studies highlight the biological potential of compounds related to this compound:

  • Study on Antimicrobial Properties : A study demonstrated that derivatives with thiadiazole rings exhibited significant antibacterial activity against Bacillus subtilis and Staphylococcus aureus, suggesting a potential therapeutic application in infectious diseases .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that certain oxadiazole derivatives showed promising results against breast cancer cell lines with IC50 values lower than standard chemotherapy agents .
  • Mechanistic Insights : Research into the mechanism of action indicated that these compounds could interact with specific molecular targets involved in disease processes, leading to enhanced therapeutic efficacy .

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